molecular formula C9H13NO B12114232 4-Pyridineethanol, 2,6-dimethyl-

4-Pyridineethanol, 2,6-dimethyl-

Cat. No.: B12114232
M. Wt: 151.21 g/mol
InChI Key: LHWPRBVTJDLUCO-UHFFFAOYSA-N
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Description

4-Pyridineethanol, 2,6-dimethyl- is a chemical compound with the molecular formula C9H13NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring and an ethanol group at the 4 position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridineethanol, 2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dimethylpyridine with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the reduction of 4-pyridinecarboxaldehyde, 2,6-dimethyl- using a reducing agent such as sodium borohydride in an alcohol solvent. This method provides a straightforward approach to obtaining the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 4-Pyridineethanol, 2,6-dimethyl- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts, such as palladium on carbon, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridineethanol, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid, 2,6-dimethyl-, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 4-pyridineethanol, 2,6-dimethyl-, using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group of the ethanol moiety can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: 4-Pyridinecarboxylic acid, 2,6-dimethyl-.

    Reduction: 4-Pyridineethanol, 2,6-dimethyl-.

    Substitution: 4-Pyridineethyl chloride, 2,6-dimethyl-.

Scientific Research Applications

4-Pyridineethanol, 2,6-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Pyridineethanol, 2,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinemethanol: Similar structure but lacks the two methyl groups at the 2 and 6 positions.

    2,6-Dimethylpyridine: Lacks the ethanol group at the 4 position.

    4-Pyridinecarboxaldehyde, 2,6-dimethyl-: Contains an aldehyde group instead of an ethanol group.

Uniqueness

4-Pyridineethanol, 2,6-dimethyl- is unique due to the presence of both the ethanol group and the two methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-4-yl)ethanol

InChI

InChI=1S/C9H13NO/c1-7-5-9(3-4-11)6-8(2)10-7/h5-6,11H,3-4H2,1-2H3

InChI Key

LHWPRBVTJDLUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)CCO

Origin of Product

United States

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